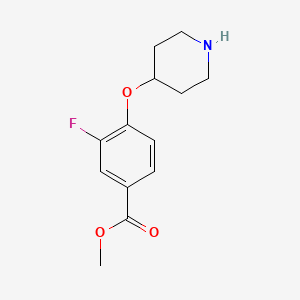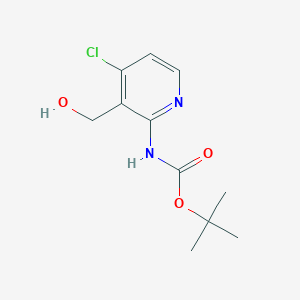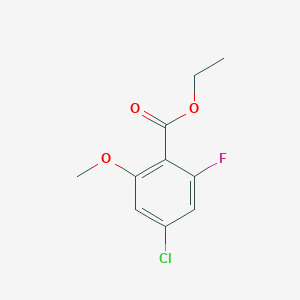
ethyl 4-Chloro-2-fluoro-6-methoxybenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-chloro-2-fluoro-6-methoxybenzoate is an organic compound with the molecular formula C10H10ClFO3 It is a derivative of benzoic acid, featuring a chloro, fluoro, and methoxy substituent on the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-chloro-2-fluoro-6-methoxybenzoate typically involves the esterification of the corresponding benzoic acid derivative. One common method is the reaction of 4-chloro-2-fluoro-6-methoxybenzoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 4-chloro-2-fluoro-6-methoxybenzoate can undergo various chemical reactions, including:
Nucleophilic substitution: The chloro and fluoro substituents on the benzene ring can be targets for nucleophilic substitution reactions, leading to the formation of new derivatives.
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions are typically used.
Reduction: Lithium aluminum hydride in anhydrous ether is a common reducing agent.
Major Products Formed
Nucleophilic substitution: Substituted benzoates with different nucleophiles.
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alcohols.
Applications De Recherche Scientifique
Ethyl 4-chloro-2-fluoro-6-methoxybenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of ethyl 4-chloro-2-fluoro-6-methoxybenzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The chloro and fluoro substituents can influence the compound’s binding affinity and specificity for molecular targets, while the ester group can undergo hydrolysis to release the active acid form.
Comparaison Avec Des Composés Similaires
Ethyl 4-chloro-2-fluoro-6-methoxybenzoate can be compared with other benzoate derivatives such as:
Ethyl 4-chloro-2-fluoro-3-methoxybenzoate: Similar structure but different position of the methoxy group.
Ethyl 2-chloro-6-fluoro-3-methoxybenzoate: Different position of the chloro and fluoro groups.
Methyl 2,4-dichloro-5-fluorobenzoate: Different ester group and additional chloro substituent.
These comparisons highlight the unique structural features of this compound, which can influence its reactivity and applications.
Propriétés
Formule moléculaire |
C10H10ClFO3 |
|---|---|
Poids moléculaire |
232.63 g/mol |
Nom IUPAC |
ethyl 4-chloro-2-fluoro-6-methoxybenzoate |
InChI |
InChI=1S/C10H10ClFO3/c1-3-15-10(13)9-7(12)4-6(11)5-8(9)14-2/h4-5H,3H2,1-2H3 |
Clé InChI |
AFAPYGBZEATHEC-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(C=C(C=C1F)Cl)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N,N-Dimethyl-4-[(6r)-6-Methyl-5-(1h-Pyrrolo[2,3-B]pyridin-4-Yl)-4,5,6,7-Tetrahydropyrazolo[1,5-A]pyrazin-3-Yl]benzenesulfonamide](/img/structure/B13090256.png)
![2-[3-(4-Chloro-3-fluorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13090259.png)
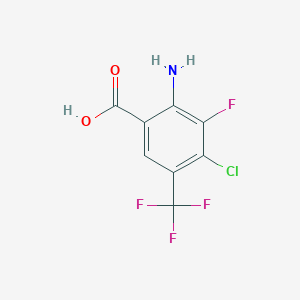
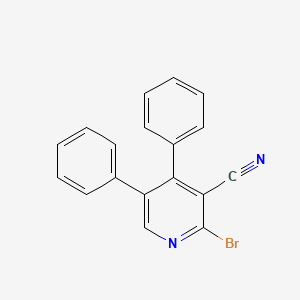
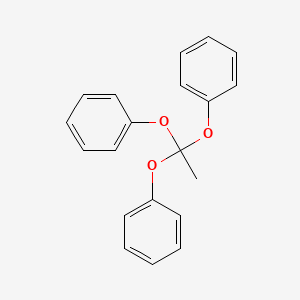

![{2-propyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-7-yl}methanamine](/img/structure/B13090299.png)
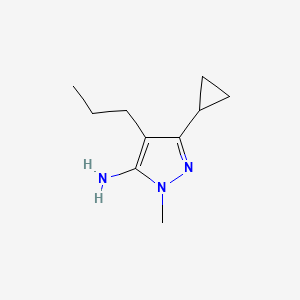
![(4'S)-6-Bromo-1'-(tert-butoxycarbonyl)-3,4-dihydro-2H-spiro[naphthalene-1,3'-pyrrolidine]-4'-carboxylic acid](/img/structure/B13090306.png)
